molecular formula C15H22N2O4S B3943810 N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide

N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide

Cat. No. B3943810
M. Wt: 326.4 g/mol
InChI Key: MQDPIQHOSALURI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide, also known as MP-10, is a chemical compound that has been extensively studied for its potential use in scientific research. MP-10 is a potent and selective inhibitor of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in a variety of cancer cells.

Mechanism of Action

N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide works by selectively inhibiting the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a key role in regulating pH balance in the tumor microenvironment. By inhibiting CAIX, this compound disrupts the pH balance, leading to reduced tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In addition to its effects on cancer cells and the central nervous system, it has also been shown to have anti-inflammatory effects and to improve glucose tolerance in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide in lab experiments is its selectivity for CAIX. This allows researchers to specifically target this enzyme and study its effects on cancer cells. However, one limitation of using this compound is its potential toxicity. While it has been shown to be well-tolerated in animal models, further studies are needed to determine its safety in humans.

Future Directions

There are several future directions for research on N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide. One area of interest is its potential use in combination with other cancer treatments, such as chemotherapy and immunotherapy. Another area of interest is its potential use in the treatment of mood disorders, such as anxiety and depression. Further studies are also needed to determine the safety and efficacy of this compound in humans.

Scientific Research Applications

N-(4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)ethanesulfonamide has been extensively studied for its potential use in scientific research. Its ability to selectively inhibit CAIX makes it a promising candidate for cancer treatment. CAIX is overexpressed in many types of cancer cells, and its inhibition has been shown to reduce tumor growth and metastasis in preclinical models.
In addition to its potential use in cancer treatment, this compound has also been studied for its effects on the central nervous system. It has been shown to have anxiolytic and antidepressant effects in animal models, making it a potential candidate for the treatment of mood disorders.

properties

IUPAC Name

N-[4-[3-(methoxymethyl)pyrrolidine-1-carbonyl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-3-22(19,20)16-14-6-4-13(5-7-14)15(18)17-9-8-12(10-17)11-21-2/h4-7,12,16H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDPIQHOSALURI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCC(C2)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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